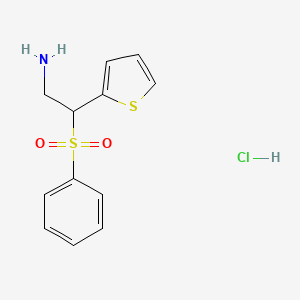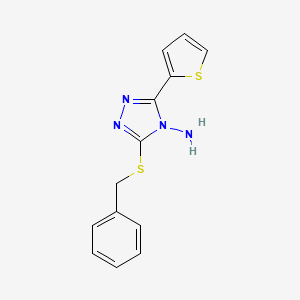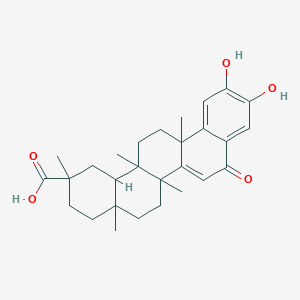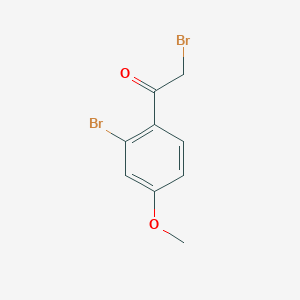![molecular formula C20H20FNO4 B3033846 Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester CAS No. 122008-82-6](/img/structure/B3033846.png)
Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyhalofop-butyl is widely used in scientific research due to its herbicidal properties. It is primarily used in agriculture to control grass weeds in rice fields . Additionally, it has applications in studying the mechanisms of herbicide resistance and the metabolic pathways of herbicides in plants .
Mecanismo De Acción
Target of Action
The primary target of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate, also known as Cyhalofop-butyl, is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid biosynthesis and lipid metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids .
Mode of Action
Cyhalofop-butyl acts by inhibiting the biosynthesis of ACCase . This inhibition disrupts the normal metabolic processes in the target organisms, leading to a cessation of growth and eventual death .
Biochemical Pathways
The inhibition of ACCase by Cyhalofop-butyl affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial components of cell membranes and signaling molecules. The downstream effects include impaired cell division and growth, leading to the death of the target organisms .
Result of Action
Upon absorption through the leaves, Cyhalofop-butyl immediately stops weed growth . The most recent leaves become necrotic within a week, and death occurs within 2-3 weeks depending on the weather and the size of the weeds .
Action Environment
Its efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. It is moderately toxic to fish and aquatic plants but has a low toxicity to aquatic invertebrates, birds, and honeybees .
Safety and Hazards
Cyhalofop-butyl is moderately toxic to fish and aquatic plants but has a low toxicity to aquatic invertebrates, birds, and honeybees . It is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Análisis Bioquímico
Biochemical Properties
Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate interacts with enzymes such as Candida antarctica lipase B (Novozym 435) in a process called enantioselective transesterification . This interaction plays a crucial role in the synthesis of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate .
Cellular Effects
It is known that it has a low toxicity to aquatic invertebrates, birds, and honeybees
Molecular Mechanism
The molecular mechanism of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate involves the inhibition of acetyl-coenzyme A carboxylase (ACCase) biosynthesis . ACCase is an enzyme that plays a critical role in fatty acid metabolism, and its inhibition leads to the herbicidal properties of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate .
Temporal Effects in Laboratory Settings
It is known that the presence of water in the reaction medium can encourage hydrolytic reactions such as the hydrolysis of the products .
Dosage Effects in Animal Models
It is known that it has a low mammalian oral toxicity .
Metabolic Pathways
Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate is involved in the metabolic pathway that involves the inhibition of acetyl-coenzyme A carboxylase (ACCase) biosynthesis . ACCase is an enzyme that plays a critical role in fatty acid metabolism .
Transport and Distribution
It is known that it has a low aqueous solubility and is non-volatile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyhalofop-butyl can be synthesized through a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimal conditions for this reaction include using acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity (a_w) of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm . Under these conditions, the maximum substrate conversion and enantiomeric purity of the product are 96.9% and >99%, respectively .
Industrial Production Methods
Industrial production of cyhalofop-butyl typically involves chemical synthesis of adequate intermediates followed by lipase-mediated transesterification. This method is preferred due to its higher yield and enantiomeric purity compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Cyhalofop-butyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly sensitive to hydrolysis under acidic and basic conditions .
Common Reagents and Conditions
Hydrolysis: Cyhalofop-butyl hydrolyzes rapidly in strong acidic or basic conditions, forming cyhalofop acid as the major product.
Oxidation and Reduction:
Comparación Con Compuestos Similares
Similar Compounds
- Fenoxaprop-ethyl
- Clodinafop-propargyl
- Quizalofop-ethyl
Uniqueness
Cyhalofop-butyl is unique among aryloxyphenoxypropionate herbicides due to its high selectivity and low toxicity . It is particularly effective against Echinochloa species, which are common weeds in rice fields . Additionally, its enantiomeric purity and eco-friendly synthesis method make it a preferred choice in agricultural applications .
Propiedades
IUPAC Name |
butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYMOAHACZAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861269 | |
| Record name | Butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


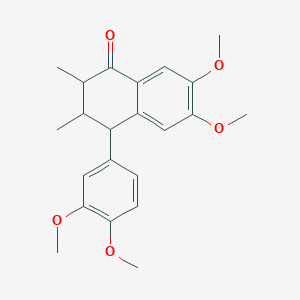
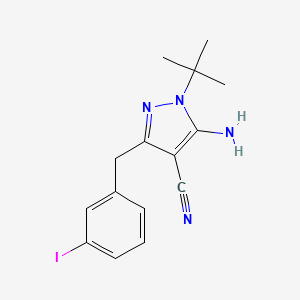
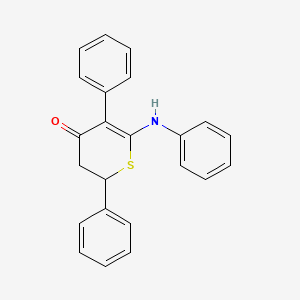
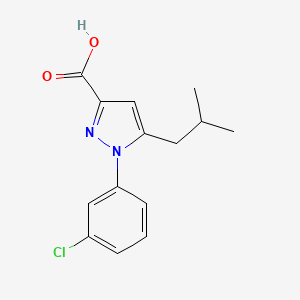
![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)
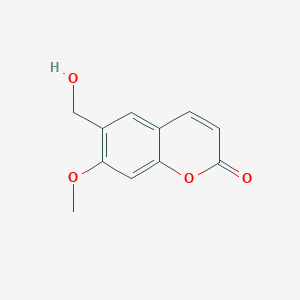
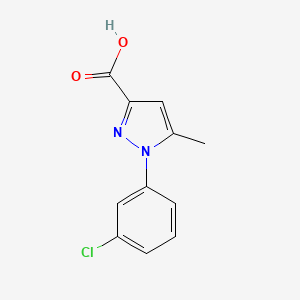
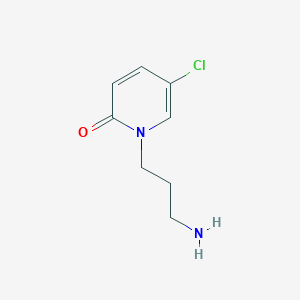
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)

